2-(2-Methoxy-3-pyridyl)acetaldehyde
Description
2-(2-Methoxy-3-pyridyl)acetaldehyde is a substituted acetaldehyde derivative featuring a pyridine ring with a methoxy group at the 2-position and an aldehyde functional group at the adjacent carbon. This compound is structurally significant due to its reactive aldehyde moiety and the electron-donating methoxy group, which influence its chemical behavior, including nucleophilic addition and condensation reactions.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
2-(2-methoxypyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-11-8-7(4-6-10)3-2-5-9-8/h2-3,5-6H,4H2,1H3 |
InChI Key |
XGUAWVWTUZDVLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(2-Methoxy-3-pyridyl)acetaldehyde with structurally related acetaldehyde derivatives, focusing on molecular properties, reactivity, and applications:
Key Differences and Insights:
Phenolic derivatives (e.g., 2-(4-Hydroxyphenyl)acetaldehyde) exhibit higher acidity (pKa ~9.93) due to the hydroxyl group, enabling participation in pH-dependent reactions like Schiff base formation .
Physical Properties :
- Substituted acetaldehydes generally have higher boiling points than the parent compound (acetaldehyde: 20.2°C vs. 281.4°C for 2-(4-Hydroxyphenyl)acetaldehyde) due to increased molecular weight and hydrogen bonding .
- The volatility of acetaldehyde makes it a hazardous indoor pollutant, while bulkier derivatives (e.g., pyridyl-substituted) are less volatile and easier to handle in lab settings .
Applications: Pyridyl-substituted aldehydes serve as precursors to pharmaceuticals (e.g., β-amino acid derivatives) and ligands in catalysis . Acetaldehyde itself is critical in industrial processes (e.g., acetic acid production) but poses carcinogenic risks, necessitating strict exposure controls .
Research Findings and Limitations
- Toxicity Data : Acetaldehyde derivatives are generally reactive and may form protein adducts (e.g., dopamine-acetaldehyde condensation products), highlighting the need for careful handling .
- Knowledge Gaps: Limited data exist on the environmental persistence or biodegradation of substituted acetaldehydes, warranting further study.
Q & A
Q. Table 1: Example Synthetic Routes
| Method | Conditions | Yield Optimization Tips |
|---|---|---|
| Alcohol Oxidation | DMP, CH₂Cl₂, NaHCO₃, 0–25°C | Monitor reaction via TLC |
| Decarboxylation | HCl, heat (80–100°C) | Use inert atmosphere to prevent degradation |
Basic: How can researchers characterize and confirm the structure of this compound?
Methodological Answer:
Structural confirmation requires multi-technique validation:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to identify methoxy (δ ~3.8–4.0 ppm), aldehyde (δ ~9.5–10.0 ppm), and pyridyl protons (δ ~7.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₉H₉NO₂).
- Chromatography : TLC/HPLC to assess purity and track intermediates .
- PubChem Data : Cross-reference with computed IUPAC names and InChI keys for validation .
Advanced: How does the compound’s stability vary under different pH conditions?
Methodological Answer:
The aldehyde group is prone to decomposition under acidic conditions. Evidence suggests:
- Acidic Hydrolysis : Releases acetaldehyde via cleavage of the pyridyl-aldehyde bond (observed in analogous compounds under pH < 3) .
- Neutral/Basic Stability : More stable at pH 7–9, but prolonged storage may require inert atmospheres or stabilizers (e.g., antioxidants).
Experimental Design : Conduct accelerated stability studies using HPLC to quantify degradation products across pH 1–12 .
Advanced: What strategies mitigate decomposition during synthesis?
Methodological Answer:
- Low-Temperature Reactions : Perform oxidations below 25°C to minimize aldehyde side reactions .
- Buffered Conditions : Use NaHCO₃ or other mild buffers to neutralize acidic byproducts .
- Inert Atmospheres : N₂/Ar gas to prevent oxidation of sensitive groups .
- Protective Groups : Temporarily protect the aldehyde (e.g., as a dimethyl acetal) during reactive steps .
Advanced: How do structural analogs (e.g., halogenated derivatives) compare in biological activity?
Methodological Answer:
Comparative studies (e.g., halogen vs. methyl substitutions) reveal:
- Halogenated Analogs : Higher electrophilicity may enhance reactivity but increase toxicity (e.g., 2-(2-chlorophenoxy)acetaldehyde shows mutagenicity) .
- Methoxy vs. Methyl : Methoxy groups improve solubility but reduce electrophilic reactivity compared to methyl .
Q. Table 2: Biological Activity Comparison
| Compound | Key Modification | Biological Effect |
|---|---|---|
| 2-(2-Chlorophenoxy)acetaldehyde | Chlorine substitution | Higher mutagenicity |
| 2-(2-Methylphenoxy)acetaldehyde | Methyl substitution | Lower toxicity, reduced reactivity |
Advanced: What computational methods predict biological target interactions?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding to pyridine-sensitive enzymes (e.g., acetylcholinesterase) .
- DFT Calculations : Analyze electron distribution to predict reactivity hotspots (e.g., aldehyde group as electrophilic center) .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic profiles (e.g., blood-brain barrier penetration) .
Advanced: How to resolve contradictions in reported synthetic yields?
Methodological Answer:
Discrepancies may arise from:
- Reagent Purity : Use ≥99% purity reagents, as trace water or acids can degrade aldehydes .
- Reaction Monitoring : Real-time NMR or FTIR to detect intermediates and optimize stepwise yields .
- Reproducibility Protocols : Standardize solvent drying (e.g., molecular sieves) and equipment calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
